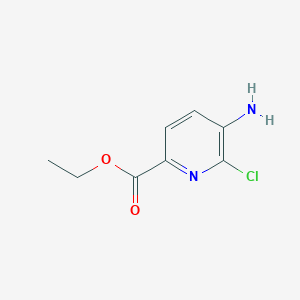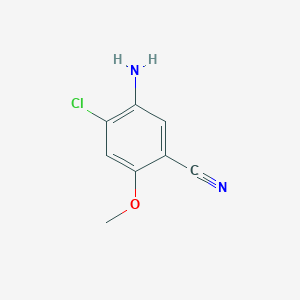![molecular formula C12H11N3OS B11728485 [(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea](/img/structure/B11728485.png)
[(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-[(5-phénylfuran-2-yl)méthylidène]amino]thiourée est un composé organique qui appartient à la classe des dérivés du furane. Il est caractérisé par la présence d'un cycle furane substitué par un groupe phényle et un groupe thiourée.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de [(E)-[(5-phénylfuran-2-yl)méthylidène]amino]thiourée implique généralement la réaction de condensation entre le 5-phénylfuran-2-carbaldéhyde et la thiourée. La réaction est généralement réalisée en présence d'un catalyseur approprié, tel que l'acide acétique, sous reflux. Le mélange réactionnel est chauffé pour faciliter la formation de l'imine, ce qui conduit au produit souhaité.
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle de [(E)-[(5-phénylfuran-2-yl)méthylidène]amino]thiourée ne soient pas bien documentées, l'approche générale consiste à mettre à l'échelle la synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, telles que la température, le solvant et la concentration du catalyseur, afin d'obtenir des rendements et une pureté plus élevés. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
[(E)-[(5-phénylfuran-2-yl)méthylidène]amino]thiourée subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe thiourée en thiols ou en amines.
Substitution : Le cycle furane et le groupe phényle peuvent subir des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les nucléophiles (par exemple, les amines, les alcools) sont utilisés dans des conditions appropriées.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols et amines.
Substitution : Divers dérivés substitués selon les réactifs utilisés.
Applications de la recherche scientifique
Chimie
[(E)-[(5-phénylfuran-2-yl)méthylidène]amino]thiourée est utilisée comme élément de base dans la synthèse organique.
Biologie et médecine
En chimie médicinale, ce composé a montré un potentiel prometteur comme agent thérapeutique potentiel. Ses dérivés ont été étudiés pour leurs propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires. La présence du cycle furane et du groupe thiourée contribue à son activité biologique.
Industrie
Les propriétés chimiques uniques du composé le rendent adapté à la mise au point de matériaux avancés, tels que les polymères et les revêtements. Sa capacité à subir diverses réactions chimiques permet de créer des matériaux aux propriétés sur mesure.
Mécanisme d'action
Le mécanisme d'action de [(E)-[(5-phénylfuran-2-yl)méthylidène]amino]thiourée implique son interaction avec des cibles moléculaires spécifiques. Le groupe thiourée peut former des liaisons hydrogène avec des macromolécules biologiques, tandis que le cycle furane peut participer à des interactions π-π. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs et d'autres protéines, conduisant aux effets biologiques observés du composé.
Applications De Recherche Scientifique
Chemistry
[(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea is used as a building block in organic synthesis
Biology and Medicine
In medicinal chemistry, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the furan ring and thiourea moiety contributes to its biological activity.
Industry
The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.
Mécanisme D'action
The mechanism of action of [(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
[(E)-[(5-bromothiophène-2-yl)méthylidène]amino]-5-phénylfuran-3-carbonitrile : Ce composé présente un cycle bromothiophène au lieu d'un cycle phénylfurane.
[(E)-[(5-méthylfurane-2-yl)méthylidène]amino]-5-phénylfuran-3-carbonitrile : Ce dérivé possède un groupe méthyle sur le cycle furane.
Unicité
[(E)-[(5-phénylfuran-2-yl)méthylidène]amino]thiourée se distingue par sa combinaison spécifique d'un cycle phénylfurane et d'un groupe thiourée. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C12H11N3OS |
|---|---|
Poids moléculaire |
245.30 g/mol |
Nom IUPAC |
[(Z)-(5-phenylfuran-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H11N3OS/c13-12(17)15-14-8-10-6-7-11(16-10)9-4-2-1-3-5-9/h1-8H,(H3,13,15,17)/b14-8- |
Clé InChI |
FIPAAZKBGLEFFX-ZSOIEALJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(O2)/C=N\NC(=S)N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-aminoethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11728402.png)

![2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol](/img/structure/B11728409.png)
![[(4-Methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine](/img/structure/B11728413.png)
![{[(3-Methoxyphenyl)methylidene]amino}thiourea](/img/structure/B11728415.png)
![5-Bromothieno[2,3-b]pyridin-3-amine](/img/structure/B11728420.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine](/img/structure/B11728429.png)

![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(diethylamino)ethyl]amine](/img/structure/B11728443.png)
![[(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea](/img/structure/B11728493.png)
![Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester](/img/structure/B11728503.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11728507.png)
![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728510.png)
